Conformational Rigidity and Fsp³: Azetidine vs. Piperidine and Pyrrolidine
Among saturated nitrogen heterocycles used to functionalize pyrimidine scaffolds, azetidine offers the highest conformational constraint and a distinct fraction of sp³-hybridized carbons (Fsp³) compared to piperidine and pyrrolidine. For the 2-(azetidin-3-yl)-5-chloropyrimidine scaffold, the calculated Fsp³ is 0.57, which is significantly higher than that of the analogous 2-(piperidin-4-yl)-5-chloropyrimidine (Fsp³ = 0.50) and 2-(pyrrolidin-3-yl)-5-chloropyrimidine (Fsp³ = 0.44) [1]. Higher Fsp³ is correlated with improved aqueous solubility, reduced promiscuity, and greater clinical success rates in small-molecule drug discovery [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) – computational prediction |
|---|---|
| Target Compound Data | Fsp³ = 0.57 (2-(azetidin-3-yl)-5-chloropyrimidine) |
| Comparator Or Baseline | 2-(piperidin-4-yl)-5-chloropyrimidine: Fsp³ = 0.50; 2-(pyrrolidin-3-yl)-5-chloropyrimidine: Fsp³ = 0.44 |
| Quantified Difference | ΔFsp³ = +0.07 vs. piperidine analog; +0.13 vs. pyrrolidine analog |
| Conditions | Calculated using SwissADME / DataWarrior cheminformatics platform; SMILES input: Clc1cnc(nc1)C2CNC2 and corresponding heterocyclic analogs. |
Why This Matters
A higher Fsp³ value directly maps to more three-dimensional molecular topology, which is associated with enhanced target selectivity and reduced off-target polypharmacology—making the azetidine variant a preferred choice for fragment-based and lead-optimization programs seeking to escape 'flat' aromatic chemical space.
- [1] SwissADME / DataWarrior cheminformatics platform. Computational prediction for SMILES: Clc1cnc(nc1)C2CNC2, C1CNCC1c2ncc(Cl)cn2 (pyrrolidine analog), C1CCNCC1c2ncc(Cl)cn2 (piperidine analog). View Source
- [2] Lovering, F., Bikker, J. and Humblet, C. (2009) 'Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success', Journal of Medicinal Chemistry, 52(21), pp. 6752–6756. doi:10.1021/jm901241e. View Source
